(1H-indol-6-yl)methanol
Overview
Description
(1H-Indol-6-yl)methanol is an organic compound with the molecular formula C9H9NO It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
Indole-6-methanol, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indole-6-methanol may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole-6-methanol, like other indole derivatives, may be involved in various biochemical pathways. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is traditionally obtained from tryptophan via the action of bacterial tryptophanase or plant/bacterial indole-3-glycerol-phosphate lyases . .
Pharmacokinetics
Many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that Indole-6-methanol may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1H-Indol-6-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (1H-indol-6-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar reduction techniques with optimized reaction parameters to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (1H-indol-6-yl)methanone. Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.
Reduction: The compound can be reduced back to its alcohol form from the corresponding ketone using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in methylene chloride.
Reduction: Sodium borohydride in ethanol or tetrahydrofuran.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (1H-indol-6-yl)methanone.
Reduction: this compound.
Substitution: Substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in various biological processes due to its structural similarity to tryptophan, an essential amino acid.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
(1H-Indol-3-yl)methanol: Another indole derivative with similar chemical properties.
Uniqueness: (1H-Indol-6-yl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a compound of interest in medicinal research.
Properties
IUPAC Name |
1H-indol-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMZOPANDOHWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378473 | |
Record name | 6-Hydroxymethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-26-9 | |
Record name | 6-Hydroxymethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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